2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is an organic compound with the molecular formula C13H15NO2. It is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities and industrial applications. This compound is particularly notable for its potential use as an antioxidant and its role in various chemical reactions.
Mechanism of Action
Target of Action
Dihydroquinolines and its derivatives, which include this compound, have been found to display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Mode of Action
It’s known that dihydroquinolines and its derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
It’s known that dihydroquinolines and its derivatives can influence various cellular defense mechanisms against oxidative stress .
Result of Action
It’s known that dihydroquinolines and its derivatives can regulate cellular metabolism and participate in cell proliferation .
Action Environment
It’s known that the synthesis of similar compounds can be cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of aniline with acetone in the presence of acidic catalysts. One common method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, allows for the efficient conversion of aniline and acetone to the desired product. These catalysts are preferred due to their high activity, selectivity, and ease of recovery .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial, antidiabetic, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as an antioxidant and in the development of therapeutic agents.
Industry: The compound is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): A closely related compound with similar antioxidant properties.
Quinoline: A parent compound with a wide range of biological activities.
Dihydroquinoline derivatives: Various derivatives with diverse applications in pharmaceuticals and materials science.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group enhances its solubility and allows for further functionalization, making it a versatile compound in synthetic chemistry and industrial applications .
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid (TMQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TMQCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
TMQCA is characterized by a quinoline ring structure with a carboxylic acid functional group. Its molecular formula is C15H19NO2 with a molecular weight of 245.32 g/mol. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a candidate for various biological applications.
The biological activity of TMQCA is attributed to its ability to interact with specific molecular targets within biological systems. It acts as an electrophilic agent, reacting with nucleophilic sites in proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its observed biological effects.
Key Mechanisms Include:
- Antioxidant Activity : TMQCA exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.
- Antimicrobial Properties : TMQCA demonstrates activity against a range of bacterial and fungal pathogens.
Antioxidant Activity
Research indicates that TMQCA can effectively reduce oxidative stress markers in vivo. For instance, studies have shown that it decreases levels of lipid peroxidation and protein oxidation products in animal models subjected to oxidative stress conditions .
Anti-inflammatory Properties
TMQCA has been investigated for its anti-inflammatory effects in models of acute liver injury. It significantly reduced the expression of pro-inflammatory cytokines and improved liver function markers in rats treated with acetaminophen . This suggests its potential as a hepatoprotective agent.
Antimicrobial Activity
TMQCA has demonstrated antimicrobial properties against various pathogens. In silico studies have identified it as a promising candidate for developing new antibiotics against multidrug-resistant strains . Its effectiveness was particularly noted against Candida albicans and certain Gram-positive bacteria.
Study on Parkinson's Disease
A study involving 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of TMQCA) showed that it alleviated motor coordination deficits in a rat model of Parkinson's disease. The compound reduced oxidative stress markers and improved histopathological outcomes . This highlights the potential therapeutic applications of TMQCA derivatives in neurodegenerative diseases.
Hepatoprotective Effects
In another study focusing on liver injury induced by acetaminophen, TMQCA was found to normalize antioxidant enzyme functions and reduce apoptosis markers. The results indicated that TMQCA could serve as an effective hepatoprotective agent by mitigating oxidative damage .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Biological Activity |
---|---|---|
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Structure | Antioxidant, hepatoprotective |
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Structure | Antimicrobial |
Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) | Structure | Antitoxic properties |
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWPMCWXLNOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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